1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-11(19)17-7-5-12(6-8-17)16(20)18-13-3-4-14(18)10-15(9-13)21-2/h12-15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZSAGKEEMUAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize yield and purity. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[3.2.1]octane Core
- 3-Methoxy substitution: The methoxy group in the target compound may improve solubility compared to nitro- or halogen-substituted analogs like (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one ().
- Boc-protected analogs : 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane () highlights the use of tert-butoxycarbonyl (Boc) protecting groups. The Boc group simplifies synthesis by shielding reactive amines but requires acidic conditions for removal, unlike the stable methoxy group in the target compound .
Piperidine-Linked Derivatives
- tert-Butyl 4-(aroyl)piperidine-1-carboxylates (): Compounds 2a–2c feature piperidine rings coupled to aromatic ketones (e.g., chlorinated indene or naphthalene). These analogs demonstrate moderate yields (63–66%) and melting points (102–121°C), suggesting the target compound’s piperidine-acetyl group may similarly influence crystallinity .
- Fungicidal derivatives (): 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives exhibit agricultural applications. The ethanone-piperidine motif in the target compound could share bioactivity, though substituent differences (e.g., thiazole vs. bicyclo) may alter target specificity .
Physical Properties
Biological Activity
The compound 1-(4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}piperidin-1-yl)ethan-1-one is a derivative of the bicyclic structure known as 8-azabicyclo[3.2.1]octane, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , and its structure can be depicted as follows:
Physical Properties
- Molecular Weight: 278.35 g/mol
- Melting Point: Not specified in available literature.
- Solubility: Soluble in organic solvents; detailed solubility data is limited.
Pharmacological Properties
Research indicates that compounds related to 8-azabicyclo[3.2.1]octane exhibit a range of biological activities, including:
- Antimicrobial Activity: Some derivatives have shown significant antimicrobial effects against various bacterial strains, indicating potential as antimicrobial agents .
- Antitumor Activity: Studies have demonstrated that related compounds can inhibit cancer cell proliferation, making them candidates for anticancer drug development .
- Neuropharmacological Effects: Given the structural similarities to known psychoactive substances, there is interest in the potential neuropharmacological effects of this compound, particularly in relation to its interaction with neurotransmitter systems.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in various physiological processes. The following mechanisms have been suggested based on related compounds:
- Receptor Modulation: Compounds with similar structures have been shown to act as agonists or antagonists at various receptor sites, including opioid receptors, which may contribute to their analgesic and sedative effects .
- Enzyme Inhibition: Some derivatives inhibit enzymes involved in cancer progression or inflammation, suggesting a multifaceted approach to their therapeutic potential .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of several 8-azabicyclo derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the bicyclic structure enhanced antimicrobial potency significantly (MIC values ranging from 15.62 µg/mL for some derivatives) .
Antitumor Activity
In another investigation, a series of compounds derived from the bicyclic framework were tested against various cancer cell lines (including Mia PaCa-2 and PANC-1). The findings revealed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Neuropharmacological Research
Research into the neuropharmacological effects of similar compounds has suggested potential applications in treating depression and anxiety disorders due to their interaction with serotonin and dopamine pathways .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
